

Application Note: Protocols for Measuring Tin-Zinc (Sn-Zn) Alloy Coating Thickness

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Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Tin-zinc (Sn-Zn) alloy coatings are increasingly utilized across various industries for their excellent corrosion resistance and solderability. Accurate and precise measurement of the coating thickness is critical for ensuring product quality, performance, and cost-effectiveness. This document provides detailed protocols for the primary methods of Sn-Zn coating thickness determination, including non-destructive techniques like X-Ray Fluorescence (XRF) Spectrometry and destructive techniques such as the Coulometric method and Metallographic Cross-Sectioning with Scanning Electron Microscope (SEM) analysis. This note outlines the principles of each method, provides step-by-step experimental protocols, and summarizes their respective capabilities to guide researchers in selecting the most appropriate technique for their application.

Introduction

The functional properties of a Sn-Zn coating are directly related to its thickness. An insufficient thickness may lead to premature corrosion and component failure, while an excessive coating can be costly and may cause issues with dimensional tolerances. Therefore, standardized and reliable measurement protocols are essential for quality control and research. The choice of measurement technique depends on several factors, including the substrate material, the expected thickness range, the required accuracy, and whether a destructive or non-destructive



method is preferable. This guide details the most prevalent and accepted methods, providing comprehensive protocols for their implementation.

Overview of Measurement Techniques

Coating thickness measurement techniques are broadly categorized as either non-destructive or destructive.

- Non-Destructive Testing (NDT): These methods measure the coating thickness without
 causing damage to the part, allowing for 100% inspection of components if required. X-ray
 Fluorescence (XRF) is a widely accepted and industry-proven non-destructive technique for
 analyzing Sn-Zn coatings.[1] Magnetic and eddy current gauges are also common NDT
 methods, suitable for measuring non-magnetic coatings on magnetic substrates.[2][3]
- Destructive Testing: These methods require the coating or the part itself to be destroyed
 during the measurement process. While not suitable for final product quality control, they are
 highly accurate and often used for calibration, verification of NDT methods, and failure
 analysis.[4] Key destructive methods include the coulometric method and metallographic
 cross-sectioning.[5][6]

Quantitative Data Summary

The following table summarizes and compares the key quantitative parameters of the detailed measurement protocols.



Technique	Principle	Туре	Typical Measurem ent Range	Key Advantag es	Limitation s	Relevant Standards
X-Ray Fluorescen ce (XRF)	Measures the intensity of characteris tic X-rays emitted by the coating and substrate when excited by a primary X-ray source.[7]	Non- Destructive	0.01 μm to ~60 μm[1] [8]	Fast, accurate, requires minimal sample preparation , can measure multiple layers and compositio n.[1][8]	Requires calibration with standards; accuracy can be affected by surface roughness and complex geometries .[7]	ASTM B568, ISO 3497
Metallogra phic Cross- Section	A cross- section of the coated part is mounted, polished, and viewed under high magnificati on (Optical or SEM) for direct measurem ent.[6][9]	Destructive	Sub-micron to several millimeters. [10]	Highly accurate, provides visual information on coating structure, layers, and defects; considered a reference method.[6]	Time-consuming, requires skilled sample preparation, destroys the sample.[9]	ASTM B487, ISO 1463
Coulometri c Method	The coating is electroche mically dissolved	Destructive	50 nm to 75 μm[15] [16]	Cost- effective, accurate for many metallic	Destroys the coating in the test area, requires	ASTM B504, ISO 2177



from a precisely defined area at a constant current. **Thickness** is calculated

coatings, specific electrolytes can measure for each individual coating/sub layers in a strate multi-layer combinatio system.[13] n.[14] [14]

current and

from the

time

required for dissolution based on Faraday's law.[13][14]

Experimental Protocols Protocol 1: X-Ray Fluorescence (XRF) Spectrometry

This non-destructive protocol is ideal for rapid quality control and process monitoring.

5.1.1 Materials and Equipment

- Benchtop or handheld XRF spectrometer.
- Calibration standards with certified thickness values for Sn-Zn on the specific substrate.
- The Sn-Zn coated sample to be measured.

5.1.2 Experimental Procedure

- Instrument Power-On and Warm-up: Turn on the XRF analyzer and allow it to warm up according to the manufacturer's specifications to ensure detector and electronics stability.
- Calibration:



- Select the appropriate analytical application or method for Sn-Zn coatings.
- Perform a calibration routine using certified standards that bracket the expected thickness range. This establishes a model between the measured X-ray intensity and the known coating thickness.

Sample Placement:

- Place the sample in the measurement chamber or position the handheld analyzer's measurement window directly on the surface to be tested.
- Ensure the sample is flat and stable. For irregular surfaces, take measurements on the flattest, most representative areas.[17]

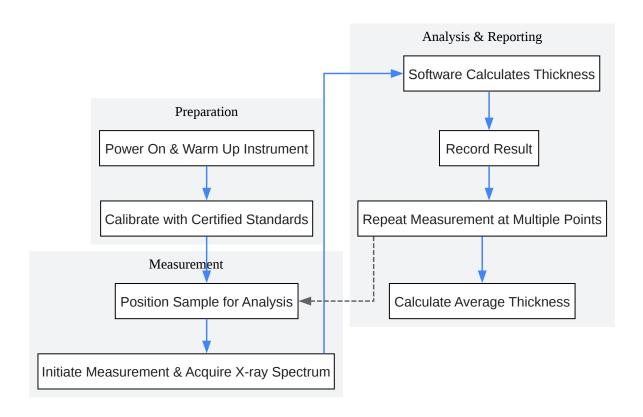
Measurement Acquisition:

- Initiate the measurement. The instrument bombards the sample with X-rays, causing the atoms in the coating and substrate to fluoresce.[2]
- The detector captures the emitted characteristic X-rays. The analysis time can range from a few seconds to a minute, with longer times yielding higher precision.

Data Analysis:

- The instrument's software uses the pre-established calibration model to calculate the thickness of the Sn-Zn coating.
- Record the thickness reading. For quality assurance, it is recommended to take at least five readings at widely dispersed locations on the sample to calculate an average thickness.[18]





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Fig. 1: Experimental workflow for XRF coating thickness measurement.

Protocol 2: Metallographic Cross-Section with SEM

This destructive method is a reference technique that provides the most accurate local thickness measurement and visual inspection of the coating structure.[6][10]

5.2.1 Materials and Equipment

- Low-speed diamond saw or other suitable cutting tool.
- Mounting press and epoxy or thermosetting resin.

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- Grinder/polisher with abrasive papers (e.g., 240, 400, 600, 800, 1200 grit) and polishing cloths with diamond suspensions (e.g., 6 μm, 3 μm, 1 μm).
- Scanning Electron Microscope (SEM) with a calibrated measurement tool.[19]
- Optional: Chemical etchant to reveal coating microstructure.

5.2.2 Experimental Procedure

- Sectioning: Carefully cut a small, representative section from the coated part. Avoid introducing thermal damage or deformation to the coating during cutting.[9]
- Mounting: Place the sectioned piece in a mounting cup. Fill the cup with a mounting compound (e.g., epoxy resin) and cure it according to the manufacturer's instructions. Ensure the cross-section of interest is perpendicular to the bottom of the mount.[6]
- Grinding: Begin grinding the mounted sample on a planar grinder using progressively finer grit abrasive papers. Start with a coarse grit (e.g., 240) and proceed to finer grits (e.g., 1200). Use water as a lubricant and coolant. After each step, rinse the sample and rotate it 90 degrees to ensure a flat surface.
- Polishing: After fine grinding, polish the sample using polishing cloths and diamond suspensions. Start with a coarser suspension (e.g., 6 μm) and finish with a fine suspension (e.g., 1 μm) to achieve a mirror-like, scratch-free surface.[6]
- Etching (Optional): To visualize the grain structure or different phases within the coating and substrate, apply a suitable chemical etchant for a few seconds, then rinse and dry thoroughly.
- SEM Analysis:
 - Place the polished (and etched, if applicable) sample into the SEM chamber.
 - Achieve high vacuum and obtain a clear image of the coating cross-section using the backscattered electron (BSE) detector, which provides good atomic number contrast between the Sn-Zn coating and the substrate.

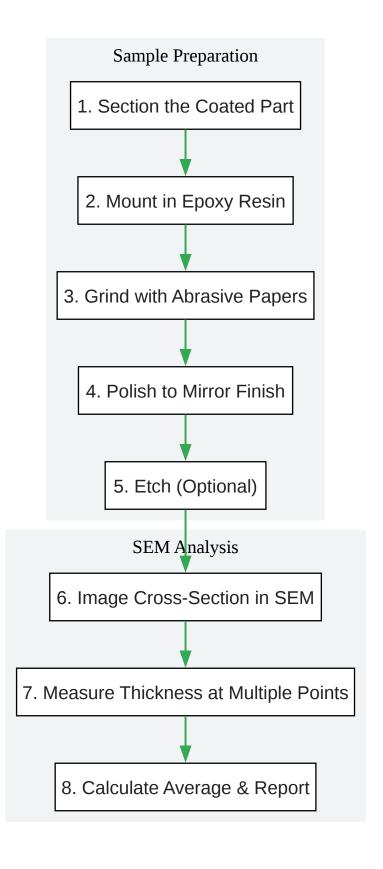
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- Using the SEM's calibrated measurement software, take multiple measurements of the coating thickness at different points along the cross-section.[10]
- Data Analysis: Calculate the average thickness and standard deviation from the multiple measurements. Document any observed coating defects, such as porosity or cracks.





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Fig. 2: Workflow for metallographic cross-sectioning and SEM analysis.



Protocol 3: Coulometric Method

This electrochemical destructive method determines the average thickness over a small, defined area.[14]

5.3.1 Materials and Equipment

- Coulometric thickness gauge.
- Measuring cell with a gasket of a known area (e.g., 1 mm²).[13]
- Electrolyte specific for dissolving Sn-Zn coatings from the given substrate.
- The Sn-Zn coated sample.
- Cleaning solution (e.g., mild solvent) and lint-free wipes.

5.3.2 Experimental Procedure

- Instrument Setup:
 - Turn on the coulometric gauge and select the program/method for Sn-Zn coatings.
 - Input the correct parameters for the coating and substrate combination and the gasket area.
- Sample Preparation:
 - Degrease and clean the measurement area on the sample surface to remove any contaminants that could interfere with the measurement.[20]
 - Ensure the surface is dry.
- Measurement Cell Assembly:
 - Fill the measuring cell with the appropriate electrolyte.[13]
 - Place the cell with its gasket firmly onto the prepared surface of the sample. Ensure there
 is no leakage.[20]







• De-plating Process:

- Start the measurement. The instrument applies a constant current, which anodically dissolves the coating within the area defined by the gasket.[15]
- The instrument monitors the voltage between the measuring cell and the sample.

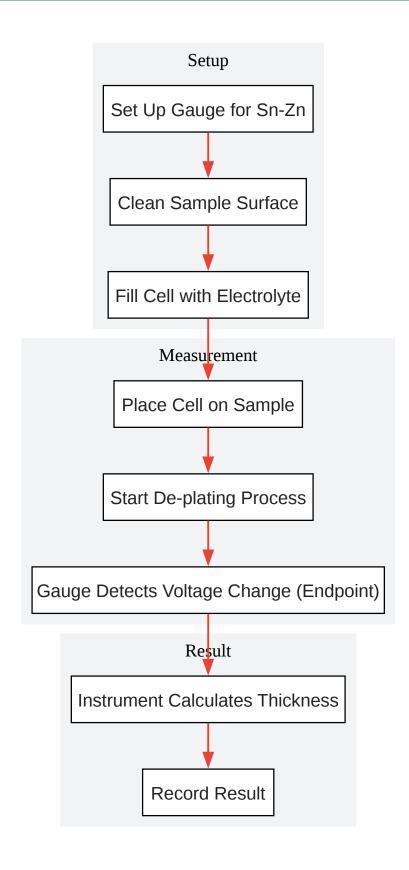
• Endpoint Detection:

- When the coating is completely removed and the substrate is exposed, a sharp change in voltage occurs.[14]
- The instrument automatically detects this voltage jump and stops the de-plating process and the timer.

Data Analysis:

- Based on the total time and the constant current applied, the instrument calculates the coating thickness using Faraday's law and displays the result.[20]
- Record the reading. After the measurement, clean the sample and the cell thoroughly.





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Fig. 3: Protocol workflow for the coulometric measurement method.



Conclusion

The accurate measurement of Sn-Zn coating thickness is fundamental to ensuring the quality and reliability of coated components. This application note has provided detailed protocols for three primary measurement techniques: non-destructive X-Ray Fluorescence and destructive metallographic cross-sectioning and coulometric analysis. XRF is recommended for fast and frequent quality checks, while cross-sectioning with SEM serves as an invaluable reference method for detailed analysis and validation. The coulometric method offers a reliable and cost-effective destructive alternative. The selection of the most suitable protocol should be based on a careful evaluation of the application's requirements for accuracy, cost, throughput, and the acceptability of sample destruction.

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